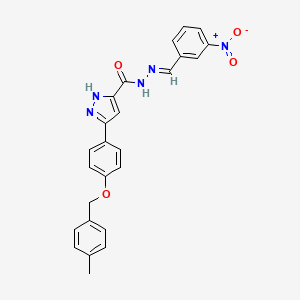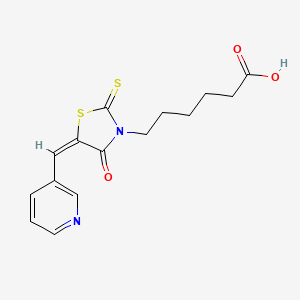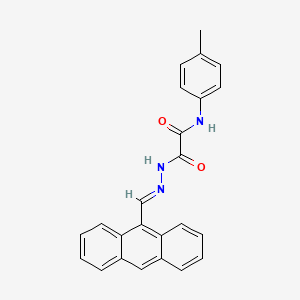![molecular formula C24H20N4O2S B12022563 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N'-[(E)-1-phenylethylidene]acetohydrazide CAS No. 105491-11-0](/img/structure/B12022563.png)
2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N'-[(E)-1-phenylethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N’-[(E)-1-phenylethylidene]acetohydrazide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a quinazolinone core and a hydrazide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N’-[(E)-1-phenylethylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the reaction of anthranilic acid with phenyl isothiocyanate to form 2-mercapto-3-phenylquinazolin-4(3H)-one. This intermediate is then reacted with ethyl chloroacetate to yield ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate . The final step involves the condensation of this intermediate with hydrazine hydrate and subsequent reaction with an appropriate aldehyde to form the desired hydrazide compound .
Chemical Reactions Analysis
2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N’-[(E)-1-phenylethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Scientific Research Applications
2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N’-[(E)-1-phenylethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N’-[(E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation . The hydrazide moiety can also interact with various biological molecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N’-[(E)-1-phenylethylidene]acetohydrazide include other quinazolinone derivatives such as:
2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide: This compound lacks the phenylethylidene group but shares the quinazolinone core and hydrazide moiety.
2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide: This derivative includes a methoxy group on the phenylethylidene moiety, which may alter its biological activity.
The uniqueness of 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N’-[(E)-1-phenylethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
105491-11-0 |
|---|---|
Molecular Formula |
C24H20N4O2S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C24H20N4O2S/c1-17(18-10-4-2-5-11-18)26-27-22(29)16-31-24-25-21-15-9-8-14-20(21)23(30)28(24)19-12-6-3-7-13-19/h2-15H,16H2,1H3,(H,27,29)/b26-17+ |
InChI Key |
IBWOMSHCKGHORK-YZSQISJMSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate](/img/structure/B12022480.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12022481.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12022489.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12022498.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12022525.png)
![Ethyl 2-[3-(4-butoxybenzoyl)-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12022537.png)
![N-(3,4-difluorophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12022544.png)

![N-(2-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12022550.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B12022554.png)
![3-(4-methylphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12022559.png)
![4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022561.png)
